molecular formula C5H5N3O3 B1419746 5-Carbamoyl-1H-imidazole-4-carboxylic acid CAS No. 773108-85-3

5-Carbamoyl-1H-imidazole-4-carboxylic acid

Cat. No. B1419746
M. Wt: 155.11 g/mol
InChI Key: QUQAUBVKOVPUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carbamoyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound . It has a molecular weight of 155.11 . The IUPAC name for this compound is 4-(aminocarbonyl)-1H-imidazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular formula of 5-Carbamoyl-1H-imidazole-4-carboxylic acid is C5H5N3O3 . The InChI code for this compound is 1S/C5H5N3O3/c6-4(9)2-3(5(10)11)8-1-7-2/h1H,(H2,6,9)(H,7,8)(H,10,11) .


Physical And Chemical Properties Analysis

5-Carbamoyl-1H-imidazole-4-carboxylic acid has a molecular weight of 155.11 .

Scientific Research Applications

Continuous Production of Pharmaceuticals

5-Carbamoyl-1H-imidazole-4-carboxylic acid derivatives are integral in the synthesis of pharmaceuticals such as NS5A inhibitors, which are used in the treatment of viral infections. The process intensified flow synthesis of 1H-4-substituted imidazoles, including 5-Carbamoyl-1H-imidazole-4-carboxylic acid derivatives, demonstrates a high-temperature/high-pressure continuous flow method for producing these compounds efficiently, highlighting its importance in pharmaceutical manufacturing (Carneiro et al., 2015).

Synthesis of Constrained Peptidomimetics

5-Carbamoyl-1H-imidazole-4-carboxylic acid derivatives are also utilized in the synthesis of constrained peptidomimetics. The aminocarbonylation of 4-iodo-1H-imidazoles using an amino acid amide nucleophile showcases the creation of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, a process that opens pathways for the development of imidazole-based peptidomimetics with potential therapeutic applications (Skogh et al., 2013).

Development of Coordination Polymers

In the field of materials science, 5-Carbamoyl-1H-imidazole-4-carboxylic acid derivatives play a crucial role in the construction of coordination polymers. These polymers exhibit unique properties such as photoluminescence and magnetic behaviors, making them suitable for various applications in sensing, lighting, and magnetic materials. The synthesis and study of coordination polymers derived from imidazole-based multi-carboxylate ligands demonstrate the versatility of 5-Carbamoyl-1H-imidazole-4-carboxylic acid derivatives in creating materials with desired functionalities (Guo et al., 2013).

Safety And Hazards

The safety data sheet for 1H-Imidazole-4-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-carbamoyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4(9)2-3(5(10)11)8-1-7-2/h1H,(H2,6,9)(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQAUBVKOVPUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665105
Record name 4-Carbamoyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbamoyl-1H-imidazole-4-carboxylic acid

CAS RN

773108-85-3
Record name 4-Carbamoyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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